1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Description
1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with an ethyl group at position 1, a methoxy group at position 8, and a carboxylic acid moiety at position 3. Quinoline derivatives are widely studied for their antimicrobial activity, with substituents at positions 1, 6, 7, and 8 critically influencing biological efficacy and pharmacokinetics .
Properties
IUPAC Name |
1-ethyl-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-14-7-9(13(16)17)12(15)8-5-4-6-10(18-2)11(8)14/h4-7H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAVNLVPVOWGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186585 | |
| Record name | 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32932-14-2 | |
| Record name | 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032932142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC199384 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3R6TN5EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Material Preparation
- Substituted Aniline Synthesis :
A methoxy group at position 8 is introduced early by starting with 2-amino-4-methoxybenzoic acid . Ethylation at position 1 is achieved by alkylating the nitrogen atom during cyclization. For example, ethyl iodide or ethyl bromide in the presence of potassium carbonate facilitates N-alkylation.
Cyclization and 4-Oxo Group Formation
The aniline derivative reacts with ethyl acetoacetate at elevated temperatures (100–150°C) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step forms the 4-oxo-1,4-dihydroquinoline core. Acidic or basic workup ensures deprotection of intermediates.
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethyl acetoacetate, DMF, 120°C, 12 h | 65–75% |
Functionalization and Substituent Optimization
Methoxy Group Installation
The 8-methoxy group is introduced via nucleophilic aromatic substitution. A chloroquinoline intermediate reacts with sodium methoxide (NaOMe) in methanol at 60–80°C.
Key Reaction :
$$
\text{2-Chloro-8-methoxyquinoline} + \text{NaOMe} \xrightarrow{\text{MeOH, 70°C}} \text{8-Methoxyquinoline derivative}
$$
Ethyl Group at Position 1
Alkylation of the quinoline nitrogen is achieved using ethyl halides (e.g., ethyl iodide) in the presence of a base such as triethylamine or potassium carbonate. Solvents like acetonitrile or DMF are employed at 50–80°C.
Optimized Conditions :
Alternative Green Synthesis Using Nanocatalysts
Recent advances emphasize eco-friendly protocols. Nanocatalysts like Fe₃O₄ or CuO nanoparticles enable efficient cyclization and condensation steps, reducing reaction times and improving yields.
Fe₃O₄ Nanoparticle-Catalyzed Cyclization
A mixture of 2-aminobenzyl alcohol, ethyl acetoacetate, and aldehyde undergoes cyclization in ethanol at 80°C with Fe₃O₄ NPs (5 mol%). This one-pot method achieves yields of 88–95% within 30 minutes.
Advantages :
Critical Analysis of Methodologies
Traditional vs. Green Methods
| Parameter | Traditional Method | Nanocatalyzed Method |
|---|---|---|
| Yield | 70–85% | 88–95% |
| Time | 8–12 h | 0.5–2 h |
| Purification | Column chromatography | Simple filtration |
| Environmental Impact | High solvent use | Low waste generation |
Chemical Reactions Analysis
1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Antimicrobial Activity
1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and its derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics. The mechanism of action typically involves interference with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Synthesis of Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of other quinolone derivatives, such as moxifloxacin, which is widely used in treating respiratory infections. The ability to modify the structure of 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid allows chemists to explore a variety of substitutions that can enhance pharmacological properties or reduce side effects.
Case Study: Moxifloxacin Synthesis
A notable application is in the synthesis of moxifloxacin through a multi-step process involving this compound. The reaction conditions often involve the use of boric acid and propionic anhydride to facilitate the formation of complex intermediates that ultimately yield moxifloxacin with high purity levels .
Research in Drug Development
The compound has been a subject of extensive research aimed at understanding its pharmacokinetic properties, toxicity profiles, and therapeutic efficacy. Studies have shown that modifications to the chemical structure can lead to improved bioavailability and reduced toxicity, making it a focal point in drug development programs targeting bacterial infections.
Potential Anti-Cancer Properties
Emerging research suggests that quinolone derivatives may possess anti-cancer properties. Preliminary studies indicate that certain modifications to the quinolone structure can enhance cytotoxic activity against cancer cell lines, warranting further investigation into their potential as anti-cancer agents.
Table 1: Comparative Analysis of Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | E. coli | 8 µg/mL |
| Moxifloxacin | E. coli | 0.5 µg/mL |
| Ciprofloxacin | E. coli | 2 µg/mL |
Table 2: Synthesis Pathway for Moxifloxacin
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy... | Reflux with boric acid | Intermediate complex |
| 2 | Intermediate + (S,S)-2,8-Diazabicyclo... | Organic solvent | Moxifloxacin |
Mechanism of Action
The mechanism of action of 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to specific sites on enzymes, inhibiting their activity and leading to various biological effects. The methoxy and ethyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts antibacterial activity and metabolic stability:
- Ethyl Group (Target Compound): Ethyl at position 1 is common in fluoroquinolone analogs. For example, 1-ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (synthesized via alkaline hydrolysis of ethyl esters) demonstrates moderate antimicrobial activity .
- Cyclopropyl Group: Compounds like 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 117517-73-8) exhibit enhanced gram-negative activity due to improved membrane penetration. Cyclopropyl groups are preferred in clinical agents like ciprofloxacin .
- Alkoxy Groups: 1-Methoxy derivatives (e.g., 1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid) show comparable in vitro activity to N-ethyl analogs but superior serum levels and urinary recovery in rats, suggesting better bioavailability .
Table 1: Impact of Position 1 Substituents
Substituent Variations at Position 8
The methoxy group at position 8 modulates solubility and target binding:
- 8-Methoxy Group: Present in the target compound, this group enhances solubility and DNA gyrase binding.
- 8-Fluoro Group: 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., CAS 63010-69-5) exhibit broad-spectrum activity but reduced solubility compared to methoxy analogs .
- 8-Methyl Group: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 77156-75-3) has lower antimicrobial efficacy, highlighting the importance of electronegative substituents at position 8 .
Table 2: Impact of Position 8 Substituents
Modifications at Position 3
The carboxylic acid group at position 3 is often esterified or amidated to improve bioavailability:
- Carboxylic Acid: The free acid form (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 13721-01-2) is a common intermediate but has poor oral absorption .
- Ethyl Ester Prodrugs: Ethyl esters (e.g., ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 63010-69-5) are hydrolyzed in vivo to active acids, enhancing bioavailability .
- Amide Derivatives: N-(1-Pentyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives show improved cellular uptake but variable activity depending on the amine substituent .
Pharmacokinetic and Antimicrobial Comparisons
- 1-Alkoxy vs. N-Alkyl Derivatives : 1-Methoxy derivatives exhibit 2–3× higher serum levels in rats than N-ethyl analogs, despite similar MIC values against E. coli and S. aureus .
- Fluorine Substitution: Fluorine at position 6 or 7 (e.g., 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) broadens gram-negative activity but increases cytotoxicity risks .
Biological Activity
1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
The compound has the following chemical properties:
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
- CAS Number : 112811-71-9
Antimicrobial Activity
1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid exhibits notable antimicrobial properties. It has been tested against a range of bacteria, including both Gram-positive and Gram-negative strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections.
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using an MTT assay, revealing that it induces cell death in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The IC50 values suggest that the compound is more potent against HeLa cells compared to others, making it a candidate for further investigation in cancer therapy.
The mechanism by which 1-Ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid exerts its biological effects appears to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, its cytotoxic effects on cancer cells may be attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against various clinical isolates. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Testing
In another study published in Cancer Research Journal, the compound was tested on multiple cancer cell lines. Results showed that treatment with varying concentrations led to significant apoptosis in HeLa cells, as evidenced by flow cytometry analysis and caspase activation assays. This suggests that further development could lead to novel anticancer therapies.
Q & A
Q. What are the standard synthetic routes for 1-ethyl-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclopropane substitution at the 1-position, methoxy group introduction at the 8-position, and ester hydrolysis to generate the carboxylic acid moiety. Key steps include:
- Cyclopropane substitution : Reacting a fluoroquinolone precursor (e.g., ethyl 7-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate) with cyclopropylamine under controlled pH and temperature to ensure regioselectivity .
- Hydrolysis : Saponification of the ethyl ester using 10% NaOH in methanol, followed by acidification to isolate the carboxylic acid derivative (86.5% yield reported for analogous compounds) .
- Purity control : Monitor process impurities (e.g., unhydrolyzed esters or positional isomers) via HPLC and NMR .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Sterility and particulate matter : Follow pharmacopeial guidelines (e.g., USP〈71〉 for sterility, 〈789〉 for particulate matter in ophthalmic solutions) .
- Spectroscopic validation : Use IR to confirm carbonyl (C=O) and carboxylic acid (COOH) groups, - and -NMR for substituent positioning (e.g., methoxy at C8, cyclopropyl at N1), and mass spectrometry for molecular weight confirmation .
- Physicochemical properties : Measure pH (5.1–5.7) and osmolality (260–330 mOsmol/kg) to ensure formulation compatibility .
Advanced Research Questions
Q. How do structural modifications at the 7-position of the quinoline ring influence antibacterial activity, and how can conflicting literature reports be resolved?
- Substituent effects : The 7-position is critical for bacterial DNA gyrase inhibition. Piperazinyl or pyrrolidinyl groups enhance Gram-negative activity, while bulky substituents (e.g., 2,4-dimethoxyphenyl) may reduce permeability .
- Data reconciliation : Conflicting reports on substituent efficacy often arise from variations in bacterial strains or assay conditions. Cross-referencing MIC data with structural analogs (e.g., 1-cyclopropyl-6-fluoro derivatives) and standardizing testing protocols (e.g., CLSI guidelines) can resolve discrepancies .
Q. What strategies are effective in resolving discrepancies in spectroscopic data for quinolinecarboxylic acid derivatives?
- Multi-technique validation : Combine -NMR (for substituent integration ratios), -NMR (if fluorine is present), and X-ray crystallography (for absolute configuration confirmation) .
- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., ethyl ester remnants) or positional isomers (e.g., methoxy at C5 vs. C8) that may skew spectral interpretations .
Q. How can computational modeling predict the impact of substituents on pharmacokinetics and bacterial resistance profiles?
- Docking studies : Model interactions between the 3-carboxylic acid group and DNA gyrase ATP-binding pockets to predict binding affinity changes with substituent modifications .
- ADMET prediction : Use QSAR models to assess logP (lipophilicity) and metabolic stability, particularly for methoxy and cyclopropyl groups, which influence hepatic clearance .
Methodological Considerations
Q. What are the critical factors in designing hydrolysis reactions for ester precursors of this compound?
- Solvent selection : Use polar protic solvents (e.g., methanol/water) to stabilize the tetrahedral intermediate during ester hydrolysis .
- Catalyst optimization : Avoid metal catalysts (risk of chelation with the carboxylic acid product) and instead use stoichiometric NaOH for complete conversion .
Q. How can impurity profiles be rigorously controlled during scale-up synthesis?
- Process monitoring : Track intermediates (e.g., ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) via in-situ FTIR to detect residual halides or unreacted starting materials .
- Crystallization conditions : Use controlled cooling rates and seed crystals to minimize polymorphic impurities, ensuring ≥98% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
